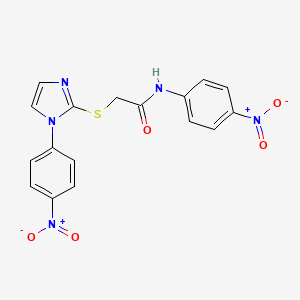
N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic molecule. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the hydrogens in the methyl group is replaced by an amino group. It also contains a nitrophenyl group (C6H4NO2), which is a phenyl ring with a nitro group attached, and an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring and the phenyl rings would likely contribute to the overall planarity of the molecule, while the nitro groups could introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the nitro groups, which are electron-withdrawing, and the imidazole and acetamide groups, which contain lone pairs of electrons that could potentially act as nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro groups could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Anticancer Activity
- Synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including compounds structurally similar to N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, has been researched for anticancer properties. These compounds have shown selective cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cell lines, highlighting their potential as anticancer agents (Evren et al., 2019).
Spectroscopic Characterization
- The compound N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, which shares structural similarities with N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, has been synthesized and characterized spectroscopically. This research contributes to understanding the structural properties of similar compounds (Salian et al., 2017).
Synthesis of Optically Active Derivatives
- Research has been conducted on the synthesis of optically active derivatives using N-(4-nitrophenyl)acetamides, which are structurally related to N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide. These derivatives have potential applications in various fields, including pharmaceuticals (Katritzky et al., 2002).
Anticonvulsant Activity
- Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, related to N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, have shown significant anticonvulsant activity. This highlights the potential of similar compounds in developing new treatments for seizures (Aktürk et al., 2002).
Antibacterial Activity
- Research on benzimidazole-based pyramidine derivatives, which include structures similar to N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, has demonstrated antibacterial activity. These findings contribute to the search for new antimicrobial agents (Gullapelli et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-nitrophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5S/c23-16(19-12-1-3-14(4-2-12)21(24)25)11-28-17-18-9-10-20(17)13-5-7-15(8-6-13)22(26)27/h1-10H,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIKQCNIAFHWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2601488.png)

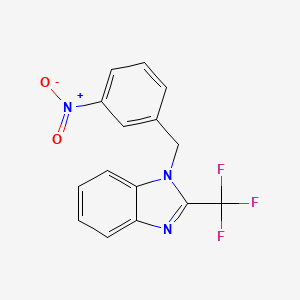
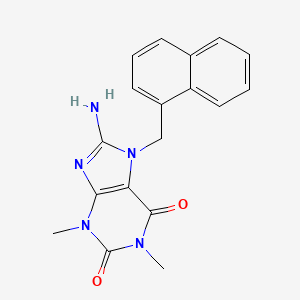

![4-(4-chlorophenyl)-3-[(4-methylphenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2601495.png)
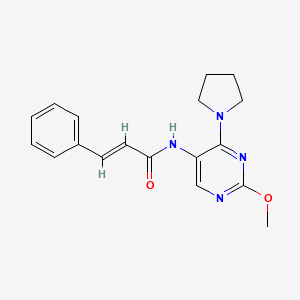
![3-[4-(3-Formylphenyl)phenyl]benzaldehyde](/img/structure/B2601497.png)
![Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2601499.png)
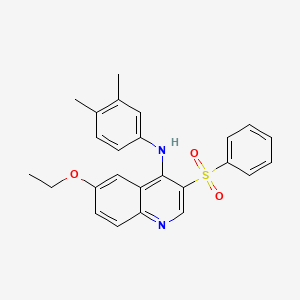
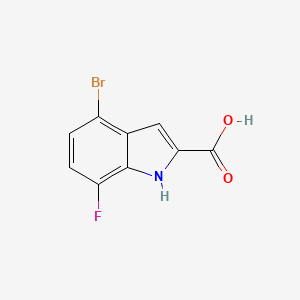
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B2601506.png)
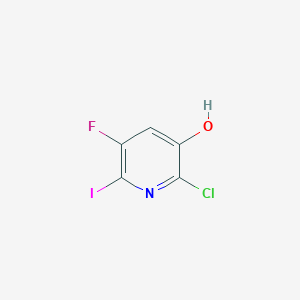
![4-fluoro-N-[4-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2601509.png)